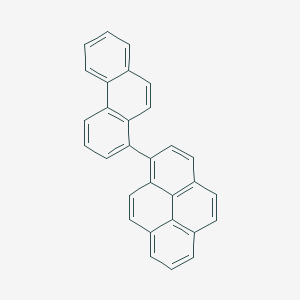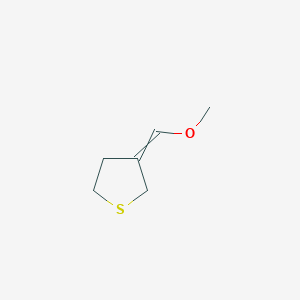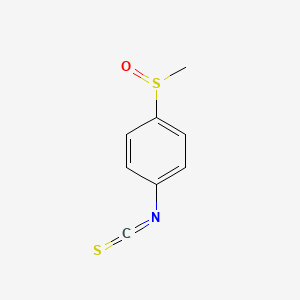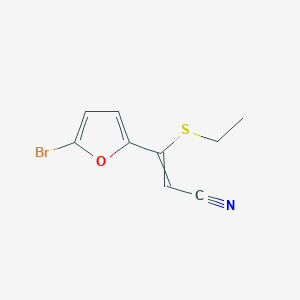
2,3-Bis(dichloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(dichloromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their aromaticity and nitrogen-containing structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,3-lutidine. This process can be carried out in the vapor phase at elevated temperatures (around 350°C) using chlorine gas. The reaction conditions, such as residence time and chlorine to 2,3-lutidine mole ratio, are crucial for obtaining the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The vapor phase chlorination method is preferred due to its efficiency and scalability. The process involves careful control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2,3-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring .
科学的研究の応用
2,3-Bis(dichloromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of herbicides and pharmaceutical agents .
作用機序
The mechanism of action of 2,3-Bis(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The dichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .
類似化合物との比較
- 2,6-Bis(chloromethyl)pyridine
- 3,5-Bis(dichloromethyl)pyridine
- 2,3-Bis(trichloromethyl)pyridine
Comparison: Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial purposes .
特性
CAS番号 |
113075-26-6 |
|---|---|
分子式 |
C7H5Cl4N |
分子量 |
244.9 g/mol |
IUPAC名 |
2,3-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-12-5(4)7(10)11/h1-3,6-7H |
InChIキー |
UQEZMQRAPBNHDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)

![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)






![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
